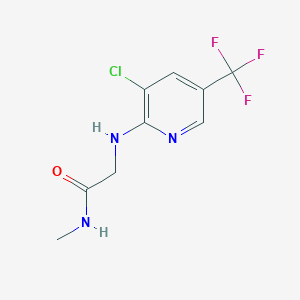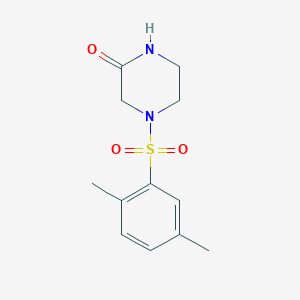
3-((2-(2-Fluorophenyl)-4-((hydroxy(methyl)amino)methyl)-1H-pyrrol-1-yl)sulfonyl)pyridine 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2-(2-Fluorophenyl)-4-((hydroxy(methyl)amino)methyl)-1H-pyrrol-1-yl)sulfonyl)pyridine 1-oxide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a pyrrol ring, and a sulfonyl-pyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(2-Fluorophenyl)-4-((hydroxy(methyl)amino)methyl)-1H-pyrrol-1-yl)sulfonyl)pyridine 1-oxide typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the Pyrrol Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Oxidation: The final step involves the oxidation of the pyridine ring to form the 1-oxide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrol ring and the hydroxy(methyl)amino group.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Oxidized derivatives of the pyrrol ring.
Reduction Products: Sulfide derivatives.
Substitution Products: Compounds with substituted fluorophenyl groups.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the fluorophenyl and pyrrol groups.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups.
作用机制
The mechanism of action of 3-((2-(2-Fluorophenyl)-4-((hydroxy(methyl)amino)methyl)-1H-pyrrol-1-yl)sulfonyl)pyridine 1-oxide involves interactions with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
- 2-(2-Fluorophenyl)-1H-pyrrole
- 4-((Hydroxy(methyl)amino)methyl)-1H-pyrrole
- Sulfonyl-pyridine derivatives
Uniqueness
The uniqueness of 3-((2-(2-Fluorophenyl)-4-((hydroxy(methyl)amino)methyl)-1H-pyrrol-1-yl)sulfonyl)pyridine 1-oxide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its hydrophobic interactions, while the sulfonyl and hydroxy(methyl)amino groups provide opportunities for hydrogen bonding and other interactions.
属性
分子式 |
C17H16FN3O4S |
|---|---|
分子量 |
377.4 g/mol |
IUPAC 名称 |
N-[[5-(2-fluorophenyl)-1-(1-oxidopyridin-1-ium-3-yl)sulfonylpyrrol-3-yl]methyl]-N-methylhydroxylamine |
InChI |
InChI=1S/C17H16FN3O4S/c1-19(22)10-13-9-17(15-6-2-3-7-16(15)18)21(11-13)26(24,25)14-5-4-8-20(23)12-14/h2-9,11-12,22H,10H2,1H3 |
InChI 键 |
DVARUHKYFPNDFC-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=C[N+](=CC=C3)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


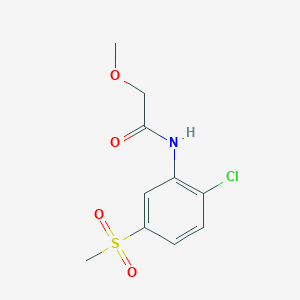
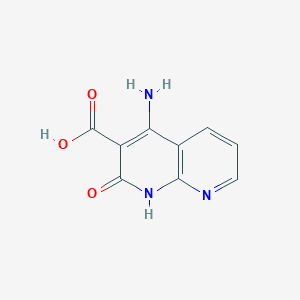
![(3aR,4R,4aR,7aS,8R,8aR)-6-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14908167.png)
![1-Methyl-3,4-dihydro-1H-pyrido[3,4-e][1,4]diazepin-5(2H)-one](/img/structure/B14908177.png)
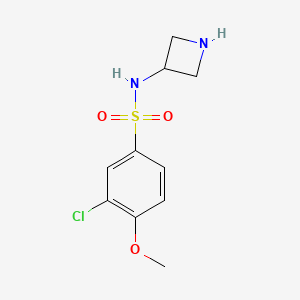
![Methyl 3-oxobicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B14908180.png)
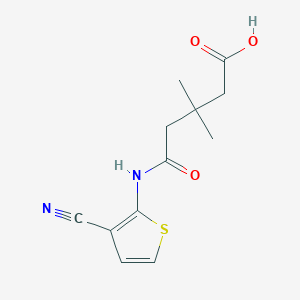
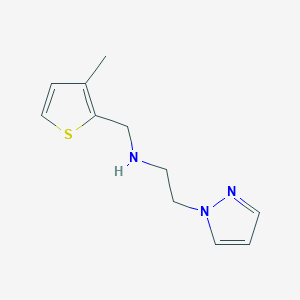

![(6R,7R,8S)-6-Methoxy-2-oxo-5-oxaspiro[3.4]octane-7,8-diyl bis(2,2-dimethylpropanoate)](/img/structure/B14908192.png)
![6-Fluoro-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B14908201.png)

